2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
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Overview
Description
2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with piperidine and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine and 2,2,2-trifluoroethanol. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reactions. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with piperidine in an organic solvent such as dichloromethane at low temperatures (0-5°C) to form the intermediate 2-(Piperidin-1-yl)-4,6-dichloro-1,3,5-triazine.
Step 2: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base at room temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The triazine ring can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoroethoxy groups.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives, while hydrolysis can produce triazine carboxylic acids.
Scientific Research Applications
2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-4,6-dichloro-1,3,5-triazine: A precursor in the synthesis of the target compound.
2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine: A similar compound with three trifluoroethoxy groups instead of two.
Uniqueness
2-(Piperidin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine is unique due to the combination of piperidine and trifluoroethoxy groups on the triazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H14F6N4O2 |
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Molecular Weight |
360.26 g/mol |
IUPAC Name |
2-piperidin-1-yl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C12H14F6N4O2/c13-11(14,15)6-23-9-19-8(22-4-2-1-3-5-22)20-10(21-9)24-7-12(16,17)18/h1-7H2 |
InChI Key |
LIMAYGYEDCPNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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